molecular formula C26H20FNO5 B2669443 7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866016-65-1

7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No. B2669443
CAS RN: 866016-65-1
M. Wt: 445.446
InChI Key: AHBXDKHGSGVZSA-UHFFFAOYSA-N
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Description

7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C26H20FNO5 and its molecular weight is 445.446. The purity is usually 95%.
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Scientific Research Applications

Chemical Derivatives and Synthesis

Research has explored various chemical derivatives and synthetic processes related to quinoline compounds, which are structurally similar to 7-(4-Ethoxybenzoyl)-5-[(2-Fluorophenyl)Methyl]-2H,5H,8H-[1,3]Dioxolo[4,5-G]Quinolin-8-One. For example, studies have looked into the synthesis of different isoquinoline and quinolone derivatives, highlighting their potential in various applications, including the development of pharmaceuticals (Sobarzo-Sánchez et al., 2010), (Reddy et al., 2015).

Phototoxicity Studies

Certain fluorinated quinolone derivatives, similar in structure to the chemical , have been investigated for their phototoxicity. These studies provide insights into the chemical behavior of these compounds under light exposure, which is crucial for understanding their potential therapeutic applications and safety profiles (Fasani et al., 1999).

Anticancer Activity

Research into quinoline derivatives has shown some promising results in the context of anticancer activity. For instance, specific triazoloquinoline derivatives have been synthesized and evaluated for their potential in inhibiting cancer cell growth, which suggests the possibility of similar applications for related compounds (Reddy et al., 2015).

Antibacterial Properties

Studies have also been conducted on the antibacterial properties of quinolone derivatives. For example, a series of compounds structurally related to 7-(4-Ethoxybenzoyl)-5-[(2-Fluorophenyl)Methyl]-2H,5H,8H-[1,3]Dioxolo[4,5-G]Quinolin-8-One have been synthesized and tested for their effectiveness against bacterial infections, revealing their potential as antibacterial agents (Sánchez et al., 1995).

Anti-inflammatory Effects

Research into fluorine-substituted quinazolin-amine derivatives, which share some structural similarities with the compound , has shown promising anti-inflammatory properties. These findings suggest a potential research avenue for exploring the anti-inflammatory effects of related quinoline compounds (Sun et al., 2019).

properties

IUPAC Name

7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO5/c1-2-31-18-9-7-16(8-10-18)25(29)20-14-28(13-17-5-3-4-6-21(17)27)22-12-24-23(32-15-33-24)11-19(22)26(20)30/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBXDKHGSGVZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

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